molecular formula C7H10F3N3 B2524138 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine CAS No. 1627857-93-5

3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2524138
CAS No.: 1627857-93-5
M. Wt: 193.173
InChI Key: UFURTCZYIQQFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C7H10F3N3. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Scientific Research Applications

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine is utilized in several scientific research fields:

Future Directions

The study and application of fluorinated compounds is a rapidly growing field in chemistry due to their unique properties. This compound, with its combination of a pyrazole ring and a trifluoromethyl group, could potentially have interesting applications in various fields, such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 3-amino-1H-pyrazole with 1,1,1-trifluoro-2-methylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The scalability of the process is achieved by optimizing the reaction parameters and using high-throughput screening techniques .

Chemical Reactions Analysis

Types of Reactions

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism by which 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine: Similar in structure but with a phenyl group instead of a pyrazole ring.

    1,1,1-Trifluoro-2-methyl-2-propanol: Contains the trifluoromethyl group but lacks the pyrazole ring.

    2,3-dichloro-5-(trifluoromethyl)-pyridine: Another trifluoromethyl-containing compound used in agrochemicals.

Uniqueness

The uniqueness of 3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-5-amine lies in its combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-6(2,7(8,9)10)4-3-5(11)13-12-4/h3H,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFURTCZYIQQFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=NN1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.